molecular formula C21H19N3O2 B14173209 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol CAS No. 954240-63-2

2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol

Cat. No.: B14173209
CAS No.: 954240-63-2
M. Wt: 345.4 g/mol
InChI Key: YWYBPJGJWGFPDK-UHFFFAOYSA-N
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Description

2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a phenol group, a methoxy group, and an imidazo[1,2-a]pyridine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives.

    Methoxylation and Methylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate. The methyl group can be introduced through alkylation reactions using methyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol can undergo oxidation to form quinones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions to form dihydroimidazo[1,2-a]pyridines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroimidazo[1,2-a]pyridines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Chemical Biology: Employed in the design of chemical probes for studying biological pathways.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylamino group and the imidazo[1,2-a]pyridine core play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxy and phenol groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: A simpler phenolic compound with a methoxy and methyl group.

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol is unique due to the combination of its functional groups, which confer specific biological activities and chemical properties. The presence of the phenylamino group distinguishes it from other imidazo[1,2-a]pyridine derivatives, providing unique binding interactions and biological effects.

Properties

CAS No.

954240-63-2

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

4-(3-anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

InChI

InChI=1S/C21H19N3O2/c1-14-8-11-19-23-20(15-9-10-17(25)18(12-15)26-2)21(24(19)13-14)22-16-6-4-3-5-7-16/h3-13,22,25H,1-2H3

InChI Key

YWYBPJGJWGFPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C=C1

Origin of Product

United States

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